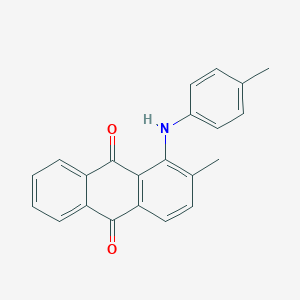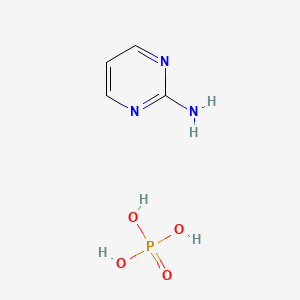
Phosphoric acid;pyrimidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphoric acid;pyrimidin-2-amine is a compound that combines phosphoric acid and pyrimidin-2-amine Phosphoric acid is a mineral acid with the chemical formula H₃PO₄, commonly used in various industrial and food applicationsPyrimidine is a fundamental component of nucleic acids, such as DNA and RNA, and plays a crucial role in various biological processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phosphoric acid;pyrimidin-2-amine typically involves the reaction of pyrimidin-2-amine with phosphoric acid. One common method is the direct reaction of pyrimidin-2-amine with phosphoric acid under controlled conditions. This reaction can be carried out in an aqueous medium, and the reaction conditions, such as temperature and pH, are carefully controlled to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques, such as catalytic methods or multi-step synthesis processes. These methods aim to optimize yield and purity while minimizing by-products and waste. The use of catalysts and specific reaction conditions can enhance the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
Phosphoric acid;pyrimidin-2-amine can undergo various chemical reactions, including:
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents. The reaction conditions, such as temperature, pH, and solvent, play a crucial role in determining the outcome of the reactions .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation of the 2-methyl group side chain can yield pyrimidine-2-carboxylic acid .
Applications De Recherche Scientifique
Phosphoric acid;pyrimidin-2-amine has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of phosphoric acid;pyrimidin-2-amine involves its interaction with various molecular targets and pathways. Pyrimidine derivatives are known to interact with enzymes and receptors, influencing biological processes such as DNA replication, transcription, and protein synthesis. The compound’s ability to form hydrogen bonds and act as bioisosteres for phenyl and other aromatic systems enhances its pharmacokinetic and pharmacodynamic properties .
Comparaison Avec Des Composés Similaires
Phosphoric acid;pyrimidin-2-amine can be compared with other similar compounds, such as:
Pyrimidinones: These compounds have a similar pyrimidine ring structure but differ in their functional groups and properties.
Pyrimidinethiones: These compounds contain sulfur atoms in their structure, which can influence their reactivity and biological activity.
Other Pyrimidine Derivatives: Compounds like uracil, cytosine, and thymine are naturally occurring pyrimidine derivatives that play essential roles in nucleic acids.
This compound stands out due to its unique combination of phosphoric acid and pyrimidine, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
63264-08-4 |
|---|---|
Formule moléculaire |
C4H8N3O4P |
Poids moléculaire |
193.10 g/mol |
Nom IUPAC |
phosphoric acid;pyrimidin-2-amine |
InChI |
InChI=1S/C4H5N3.H3O4P/c5-4-6-2-1-3-7-4;1-5(2,3)4/h1-3H,(H2,5,6,7);(H3,1,2,3,4) |
Clé InChI |
DFNBNRPGVXBWPZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(N=C1)N.OP(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1'-Diazenediylbis(2-phenyl-1H-imidazo[1,2-a]pyrimidin-4-ium) dibromide](/img/structure/B14505259.png)
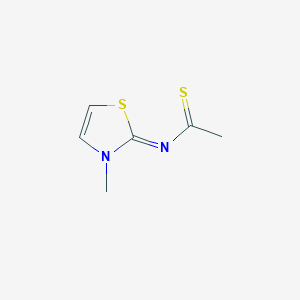

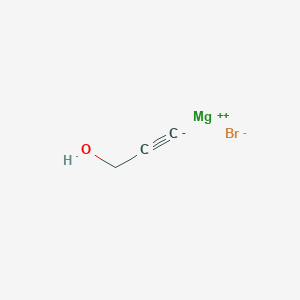

![3-[3-(3-Amino-2,4,6-trinitrophenyl)-5-nitrophenyl]-2,4,6-trinitroaniline](/img/structure/B14505285.png)


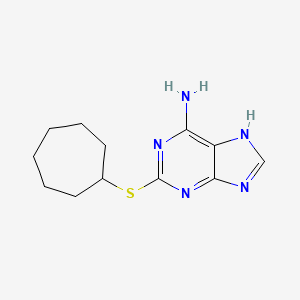
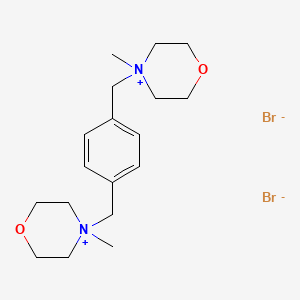
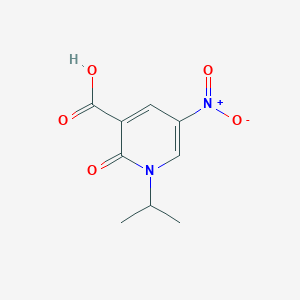
![[(Prop-2-en-1-yl)sulfanyl]methanol](/img/structure/B14505320.png)
